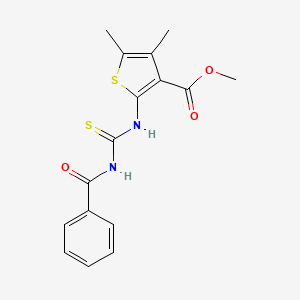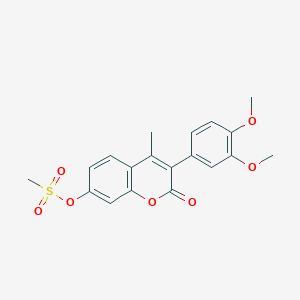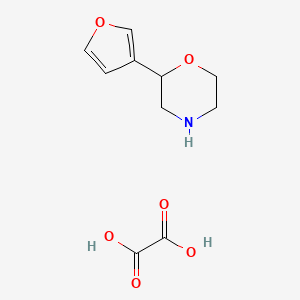![molecular formula C24H19N3O2 B2633075 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-82-4](/img/structure/B2633075.png)
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives often involves multicomponent reactions, catalysis, and specific conditions to achieve the desired structure. Quinoline synthesis often involves reactions like Friedländer Synthesis and others .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like single-crystal X-ray diffraction . The structure often involves complex ring systems and various functional groups .Chemical Reactions Analysis
These compounds can undergo a wide range of chemical reactions due to their structural complexity. For example, Suzuki–Miyaura coupling is a common reaction involving organoboron reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be quite diverse due to the variety of functional groups and structural features they can possess .Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds like quinolines and quinoxalines play a crucial role in medicinal chemistry. They are foundational structures for developing novel drugs due to their broad spectrum of biological activities. These compounds have been studied for their potential in treating diseases, including cancer, bacterial and fungal infections, and chronic conditions. Their versatility allows for the creation of new therapeutic agents with significant medicinal value (Pereira et al., 2015).
Optoelectronic Applications
Functionalized quinazolines and pyrimidines have been identified as crucial for developing optoelectronic materials. These compounds contribute to the advancement of electronic devices, luminescent elements, and photoelectric conversion elements due to their electroluminescent properties. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications (Lipunova et al., 2018).
Corrosion Inhibition
Quinoline derivatives, including those with polar substituents, have been explored for their anticorrosive properties. They show effectiveness against metallic corrosion by forming stable chelating complexes with surface metallic atoms, making them valuable in corrosion inhibition (Verma et al., 2020).
Synthetic Methods and Biological Activities
Synthesis and pharmacological activities of heterocyclic compounds like quinoline, pyrazole, and their derivatives have been extensively reviewed. These compounds exhibit a wide range of biological activities, including antineoplastic, antimalarial, and antimicrobial properties. The ongoing research and development of these compounds underscore their potential as leads in synthetic medicinal chemistry (Ingle et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on these compounds could involve further exploration of their synthesis, properties, and potential applications. This could include the development of new synthetic methods, the discovery of new reactions, and the investigation of their potential uses in various fields .
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-28-21-13-12-16(14-22(21)29-2)23-19-15-25-20-11-7-6-10-18(20)24(19)27(26-23)17-8-4-3-5-9-17/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGWZGLQLDSZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2632996.png)





![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2633007.png)

![3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2633010.png)
![N-{2-[2-(aminocarbothioyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2633011.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2633012.png)

![N-(sec-butyl)-1-{5-[(4-cyanobenzoyl)amino]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2633015.png)